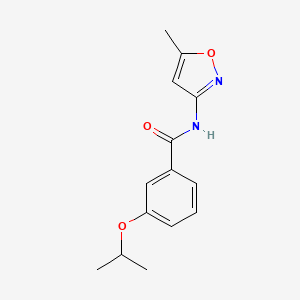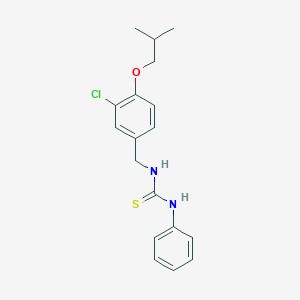![molecular formula C15H18F3NO B5708369 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CX-717, is a novel compound that has been extensively studied for its potential cognitive enhancing effects. The compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mecanismo De Acción
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are involved in synaptic plasticity, which is the process by which the strength of connections between neurons is modified in response to experience. By enhancing the activity of AMPA receptors, 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide is thought to improve synaptic plasticity and enhance cognitive function.
Biochemical and Physiological Effects:
In animal models, 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to increase the release of glutamate, a neurotransmitter that is involved in synaptic plasticity. 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to increase the activity of neurons in the prefrontal cortex, a brain region that is involved in working memory and attention. In human subjects, 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to improve working memory and attention, as well as increase the activity of the prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide is that it has been extensively studied in animal models and human subjects, and has been shown to have cognitive enhancing effects. However, one limitation is that the mechanism of action of 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood, and more research is needed to elucidate its effects on synaptic plasticity and cognitive function.
Direcciones Futuras
There are several future directions for research on 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research is to investigate the potential therapeutic applications of 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is to investigate the long-term effects of 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide on cognitive function and synaptic plasticity. Additionally, more research is needed to elucidate the mechanism of action of 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide and its effects on AMPA receptors in the brain.
Métodos De Síntesis
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized via a multi-step process that involves the reaction of cyclohexylmagnesium bromide with 3-(trifluoromethyl)benzaldehyde to form the corresponding alcohol. The alcohol is then converted to the acetamide using acetic anhydride and pyridine as catalysts. The final step involves the purification of the compound using column chromatography.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve working memory, attention, and learning in animal models and human subjects. 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide has also been investigated for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)12-7-4-8-13(10-12)19-14(20)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWXMIVIUSBNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)

![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)

![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)

![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)